molecular formula C9H7N3O3 B14808035 5-Cyclopropoxy-4-nitronicotinonitrile

5-Cyclopropoxy-4-nitronicotinonitrile

Cat. No.: B14808035
M. Wt: 205.17 g/mol
InChI Key: STYHQZXOTKRUBB-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-nitronicotinonitrile is a nitrile-containing pyridine derivative characterized by a nitro group at the 4-position and a cyclopropoxy substituent at the 5-position. This compound is of interest in medicinal chemistry and agrochemical research due to the electron-withdrawing nitro and nitrile groups, which enhance reactivity in nucleophilic substitution or cycloaddition reactions.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-cyclopropyloxy-4-nitropyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3O3/c10-3-6-4-11-5-8(9(6)12(13)14)15-7-1-2-7/h4-5,7H,1-2H2

InChI Key

STYHQZXOTKRUBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 5-Cyclopropoxy-4-nitronicotinonitrile involves several steps, typically starting with the preparation of the nicotinonitrile core, followed by the introduction of the cyclopropoxy and nitro groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.

    Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or nitrates.

    Nitrile Formation: Formation of the nitrile group through reactions involving cyanide sources.

Chemical Reactions Analysis

5-Cyclopropoxy-4-nitronicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be involved in oxidation reactions, potentially forming nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Cyclopropoxy Group Reactions: The cyclopropoxy group can undergo ring-opening reactions under certain conditions.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Cyclopropoxy-4-nitronicotinonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under investigation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-nitronicotinonitrile is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may play a role in redox reactions, while the nitrile and cyclopropoxy groups may interact with specific enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropoxy vs.
  • Nitrile Positioning: The nitrile group in 5-Cyclopropoxy-4-nitronicotinonitrile and 6-Amino-5-nitropicolinonitrile may increase electrophilicity at the pyridine ring, favoring reactivity in cross-coupling reactions.

Physicochemical and Reactivity Profiles

Solubility and Stability

  • 5-Cyclopropoxy-4-nitronicotinonitrile: Predicted to exhibit moderate solubility in organic solvents (e.g., DMSO, acetone) due to the cyclopropoxy group. The nitro group may render it sensitive to reducing conditions.
  • 6-Amino-5-nitropicolinonitrile: Higher aqueous solubility is expected due to the amino group, but the nitro-nitrile combination could lead to instability under acidic conditions.
  • Ethyl 2-hydroxy-5-nitronicotinate : The hydroxyl and ester groups enhance polarity, favoring solubility in alcohols. The nitro group may promote photodegradation.

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